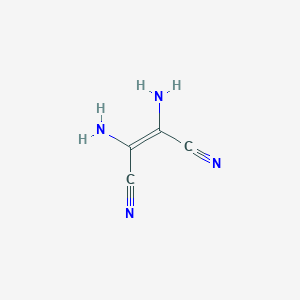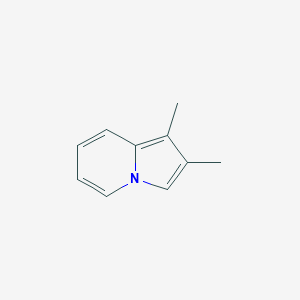
1-Phenyl-1-hexyne
Overview
Description
1-Phenyl-1-hexyne, also known as 1-Hexynylbenzene, is an organic compound with the molecular formula C12H14. It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless to light yellow liquid and is used in various chemical reactions due to its unique structure and reactivity .
Mechanism of Action
Target of Action
1-Phenyl-1-hexyne is an alkyne Alkynes are known to participate in a variety of chemical reactions, including polymerization and hydrogenation .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it undergoes stereoselective hydrogenation over palladium (Pd) catalysts supported on mesostructured silica . This reaction involves the addition of hydrogen (H2) across the triple bond of the alkyne, converting it to an alkane.
Biochemical Pathways
It’s known that this compound can participate in polymerization reactions catalyzed by pentahalides of niobium and tantalum . This suggests that it could potentially influence pathways related to polymer synthesis or degradation.
Pharmacokinetics
Its physical properties such as boiling point (229-232 °c) and density (09 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, in the case of hydrogenation, the triple bond of the alkyne is reduced to a single bond, resulting in an alkane . This could potentially alter the physical and chemical properties of the molecule, influencing its interactions with other molecules or cellular components.
Biochemical Analysis
Biochemical Properties
It is known that alkynes like 1-Phenyl-1-hexyne can participate in a variety of biochemical reactions due to their high reactivity
Molecular Mechanism
The molecular mechanism of this compound involves its high reactivity as an alkyne. It can undergo stereoselective hydrogenation at 298K and atmospheric pressure of H2 over Pd catalysts supported on mesostructured silica . Additionally, it can undergo polymerization by pentahalides of niobium and tantalum . These reactions suggest that this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that alkynes can undergo various reactions over time, which can influence their effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-hexyne can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of alkynes. This method is known for its high activity and regioselectivity. Another method includes the reaction of monosodium acetylide with butyl bromide, which produces this compound along with sodium bromide as a byproduct .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium catalysts supported on mesostructured silica. This method allows for the stereoselective hydrogenation of the compound at 298K and atmospheric pressure of hydrogen .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-hexyne undergoes various chemical reactions, including:
Hydrogenation: Stereoselective hydrogenation over palladium catalysts to form alkenes.
Polymerization: Polymerization by pentahalides of niobium and tantalum.
Common Reagents and Conditions:
Hydrogenation: Palladium catalysts supported on mesostructured silica, hydrogen gas at 298K.
Polymerization: Pentahalides of niobium and tantalum.
Isomerization: Dimethylformamide, tetra-n-butylammonium perchlorate, glassy carbon rotating ring-disk electrode.
Major Products:
Hydrogenation: Alkenes.
Polymerization: Polymers of this compound.
Isomerization: 1-Phenyl-1,2-hexadiene.
Scientific Research Applications
1-Phenyl-1-hexyne has several applications in scientific research:
Chemistry: Used in the study of stereoselective hydrogenation and polymerization reactions.
Biology: Investigated for its potential in biochemical applications due to its unique structure.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other chemical intermediates.
Comparison with Similar Compounds
1-Phenyl-1-hexyne can be compared with other alkynes such as:
1-Hexyne: Similar in structure but lacks the phenyl group, making it less reactive in certain reactions.
Phenylacetylene: Contains a phenyl group but has a shorter carbon chain, leading to different reactivity and applications.
1-Phenyl-1-propyne: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
This compound is unique due to its combination of a phenyl group and a longer carbon chain, which influences its reactivity and makes it suitable for specific applications in research and industry .
Properties
IUPAC Name |
hex-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRLZTLFLNZEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150206 | |
| Record name | Benzene, 1-hexynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Phenyl-1-hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19398 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1129-65-3 | |
| Record name | 1-Hexyn-1-ylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-hexynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-hexynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1-hexyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
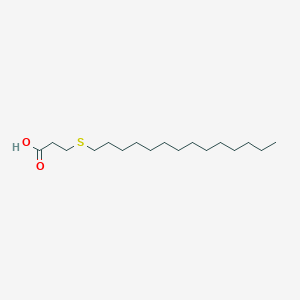


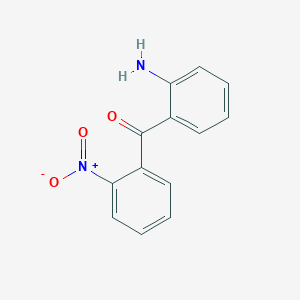


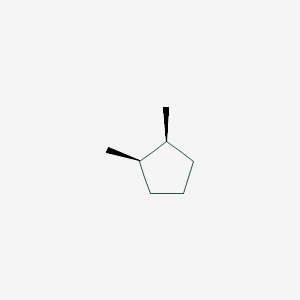
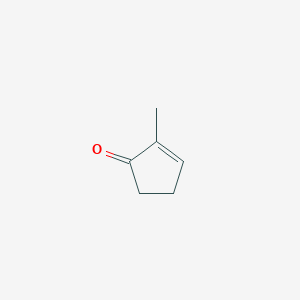

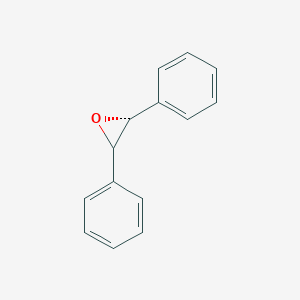
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
